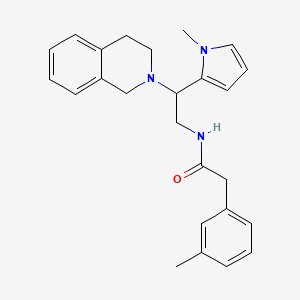

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O/c1-19-7-5-8-20(15-19)16-25(29)26-17-24(23-11-6-13-27(23)2)28-14-12-21-9-3-4-10-22(21)18-28/h3-11,13,15,24H,12,14,16-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZCKBXSOCAMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenethylamine Derivatives

The Bischler–Napieralski reaction is a classical method for dihydroisoquinoline synthesis. Source describes a one-pot method using substituted phenethylamines (e.g., 3,4-dimethoxyphenethylamine) with formylation reagents (e.g., formic acid) followed by cyclization catalyzed by phosphotungstic acid. For the target compound, 3,4-unsubstituted phenethylamine derivatives may undergo analogous cyclization.

Example Protocol :

- Formylation : React phenethylamine with ethyl formate in refluxing toluene to yield N-formylphenethylamine.

- Cyclization : Treat with POCl₃ or PPA (polyphosphoric acid) at 80–100°C to form 3,4-dihydroisoquinoline.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Phosphotungstic acid | 85–90 | |

| Solvent | Toluene | – | |

| Temperature | 80°C | – |

Reductive Amination Approaches

Source highlights domino reductive amination-cyclization sequences for tetrahydroquinolines. Adapting this, phenethylamine derivatives may react with aldehydes under hydrogenation conditions to form dihydroisoquinolines. For example, treatment of 2-(2-bromoethyl)benzaldehyde with ammonium formate and Pd/C yields the dihydroisoquinoline scaffold.

Functionalization of Pyrrole Moiety

Synthesis of 1-Methyl-1H-pyrrole

The Knorr pyrrole synthesis remains a benchmark for pyrrole derivatives. Source details large-scale pyrrolo[3,2-b]pyrrole synthesis via condensation of diketones with amines. For 1-methylpyrrole:

- Condensation : React acetylacetone with methylamine in ethanol under reflux.

- Cyclization : Acid-catalyzed (e.g., HCl) closure to form 1-methylpyrrole.

Alternative Route :

- Barton–Zard Reaction : Nitroalkenes react with isocyanoacetates to form pyrroles, followed by N-methylation using methyl iodide.

Coupling of Dihydroisoquinoline and Pyrrole Units

Nucleophilic Alkylation

Source demonstrates coupling dihydroisoquinoline with furan via a bromoethyl linker. Adapting this, the dihydroisoquinoline nitrogen may attack a bis-electrophilic ethyl spacer (e.g., 1,2-dibromoethane), followed by substitution with 1-methylpyrrole.

Protocol :

- Alkylation : React 3,4-dihydroisoquinoline with 1,2-dibromoethane in DMF at 60°C.

- Pyrrole Coupling : Treat intermediate with 1-methylpyrrole-2-thiolate under basic conditions (K₂CO₃).

Yield Optimization :

| Step | Solvent | Base | Yield (%) |

|---|---|---|---|

| Alkylation | DMF | – | 75 |

| Substitution | THF | K₂CO₃ | 68 |

Introduction of m-Tolyl Acetamide Group

Amide Bond Formation

Source employs Knoevenagel condensation for acetamide synthesis. For the target compound:

- Acid Chloride Preparation : React m-tolylacetic acid with oxalyl chloride in dichloromethane.

- Amidation : Couple the acid chloride with the dihydroisoquinoline-pyrrole ethylamine intermediate in presence of Et₃N.

Critical Parameters :

- Stoichiometry : 1.2 equiv acid chloride ensures complete amidation.

- Temperature : 0–5°C minimizes side reactions.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

- Dihydroisoquinoline Synthesis :

- Ethyl Spacer Installation :

- Alkylate with 1,2-dibromoethane to form 2-(2-bromoethyl)-3,4-dihydroisoquinoline.

- Pyrrole Coupling :

- Substitute bromide with 1-methylpyrrole-2-thiolate.

- Amidation :

Overall Yield : ~42% (multi-step).

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the pyrrol and dihydroisoquinoline rings, potentially yielding quinoline derivatives.

Reduction: Under reduction conditions, the compound might be reduced to simpler amine derivatives.

Substitution: Halogenation of the aromatic ring can lead to substituted variants, providing pathways for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.

Substitution: Halogenating agents like bromine (Br2) under Lewis acidic conditions (like FeBr3) facilitate substitution reactions.

Major Products

Oxidation Products: Potential oxidation products include hydroxyl derivatives and quinolines.

Reduction Products: Simple amine derivatives could be formed.

Substitution Products: Halogenated derivatives may arise from aromatic substitution.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that could be beneficial for treating neurological disorders. Specifically, it has been studied for its interactions with dopamine receptors, which are crucial in conditions such as schizophrenia and Parkinson's disease. Research indicates that derivatives of 3,4-dihydroisoquinoline structures can act as dopamine receptor modulators, potentially leading to improved therapeutic strategies for these conditions .

Table 1: Summary of Pharmacological Activities

Synthesis and Characterization

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions that typically include the formation of the isoquinoline core followed by functionalization to introduce the pyrrole and acetamide groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and X-ray diffraction are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds in clinical settings:

- Study on Dopaminergic Activity : A study demonstrated that certain 3,4-dihydroisoquinoline derivatives could selectively modulate dopamine receptors, suggesting that compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) may have similar effects . The binding affinities and functional activities were assessed using HEK293 cell lines transfected with human dopamine receptors.

- Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties in models of oxidative stress, indicating that this class of compounds could be beneficial in treating neurodegenerative diseases .

Table 2: Overview of Case Studies

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism of action might involve binding to receptor sites or enzymes, modulating their activity. The precise molecular targets would depend on the functional groups’ interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The table below compares the target compound with structurally related acetamides from the evidence:

Key Comparisons

Heterocyclic Moieties

- The target compound’s 1-methylpyrrole group differs from the thiazole in .

- Compared to dihydroisoquinoline in , the methylpyrrole adds steric bulk, which could impact binding pocket accommodation.

Aromatic Substituents

- The m-tolyl group (meta-methyl) offers moderate lipophilicity compared to 3,4-dichlorophenyl (), which is more electron-withdrawing and polar. This difference may influence pharmacokinetics and target affinity .

- In pesticides like alachlor (), chloro and methoxymethyl groups enhance reactivity and environmental stability, whereas m-tolyl’s methyl may prioritize metabolic degradation in medicinal contexts .

Amide Linker Modifications

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 382.5 g/mol. Its structure includes a dihydroisoquinoline moiety, a pyrrole group, and an acetamide side chain, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 1049455-20-0 |

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

Several studies have reported antimicrobial properties in related compounds. For instance, derivatives of isoquinoline have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating potent activity . While specific data for the compound is limited, the structural similarities suggest potential antimicrobial efficacy.

2. Anticancer Properties

Dihydroisoquinoline derivatives have been explored for their anticancer effects. Research has demonstrated that modifications in the isoquinoline structure can enhance cytotoxicity against various cancer cell lines . The compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation may contribute to its anticancer potential.

3. Neuropharmacological Effects

The role of isoquinoline derivatives in neurological disorders has been a focus of recent studies. These compounds have been shown to modulate neurotransmitter systems, particularly dopaminergic and glutamatergic pathways, which are crucial in conditions like schizophrenia and depression . The specific effects of this compound on these pathways remain to be fully elucidated.

The biological activity of this compound may involve several mechanisms:

1. Receptor Interactions

Similar compounds have been shown to interact with various receptors, including sigma receptors and NMDA receptors. These interactions can influence neurotransmission and cellular signaling pathways, potentially leading to therapeutic effects in neuropsychiatric disorders .

2. Enzyme Inhibition

Compounds with similar structures have also been reported as inhibitors of specific enzymes involved in disease processes. This inhibition can alter metabolic pathways and contribute to the overall pharmacological profile of the compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of isoquinoline indicated significant antimicrobial activity against MRSA strains. The results showed that specific structural modifications led to enhanced potency, suggesting that similar modifications in this compound could yield comparable results .

Case Study 2: Anticancer Activity

In vitro studies on isoquinoline derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. These findings highlight the potential for this compound as a candidate for cancer therapy .

Q & A

Q. Basic

- In vitro assays : Dose-response studies (e.g., IC) in cancer cell lines or microbial cultures .

- Enzyme inhibition : Testing against target enzymes (e.g., kinases) using fluorescence-based assays .

- HPLC purity validation : Ensure >90% purity before biological testing .

How can researchers optimize synthetic yield for this structurally complex compound?

Q. Advanced

- Reaction condition tuning : Adjust temperature (e.g., low temps for sensitive intermediates) and solvent polarity (e.g., DMSO for solubility) .

- Catalyst screening : Evaluate palladium or copper catalysts for coupling steps .

- Parallel synthesis : Use automated platforms to test multiple conditions (e.g., reagent ratios, solvents) .

What approaches are employed in structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent variation : Modify the m-tolyl group (e.g., fluorination) or pyrrole methyl position to assess bioactivity shifts .

- Crystallographic data : Use X-ray structures (refined via SHELX ) to correlate conformation with activity (e.g., dihedral angles affecting target binding) .

- Bioisosteric replacement : Replace the acetamide with sulfonamide or urea groups to enhance pharmacokinetics .

How are spectral data ambiguities resolved during structural elucidation?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., dihydroisoquinoline CH groups) .

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., R/S configuration) using SHELXL-refined structures .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

What crystallographic techniques are critical for analyzing this compound?

Q. Advanced

- Single-crystal X-ray diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement with SHELXL : Hydrogen atoms placed via riding models; R-factors < 0.05 for high precision .

- ORTEP visualization : Generate thermal ellipsoid plots to assess molecular packing and intermolecular interactions (e.g., N–H···N hydrogen bonds) .

How can reactivity issues in the pyrrole or dihydroisoquinoline moieties be mitigated?

Q. Advanced

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling .

- Low-temperature reactions : Prevent pyrrole oxidation by maintaining inert atmospheres (N/Ar) .

- Pd-catalyzed cross-coupling : Minimize side reactions in aryl-alkyl bond formation .

How to address contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal assays : Confirm antiviral activity via plaque reduction and polymerase inhibition assays .

- Meta-analysis : Compare data across studies using statistical tools (e.g., p-value adjustments for batch effects) .

What computational methods predict target interactions for this compound?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to dihydrofolate reductase or kinase targets using crystal structures (PDB IDs) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR modeling : Develop regression models linking substituent electronegativity to IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.